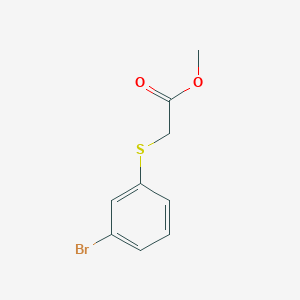

Methyl 2-((3-bromophenyl)thio)acetate

Description

BenchChem offers high-quality Methyl 2-((3-bromophenyl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((3-bromophenyl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQETZXNXLWFXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-((3-bromophenyl)thio)acetate: A Technical Guide to its Physicochemical Properties and Synthesis

Abstract

This technical guide provides a comprehensive overview of Methyl 2-((3-bromophenyl)thio)acetate, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to predict its physical properties. A detailed, field-proven protocol for its synthesis and purification is presented, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and safety. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this molecule, providing a framework for its preparation and handling, and highlighting the necessity for empirical validation of its physical constants.

Introduction and Predicted Physicochemical Properties

Methyl 2-((3-bromophenyl)thio)acetate is an organic molecule featuring a brominated aromatic ring linked through a thioether bond to a methyl acetate group. This structure presents multiple functionalities that are attractive for further chemical modification, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of the thioether linkage, in particular, offers a site for oxidation or other transformations, while the bromo-substituted phenyl ring is amenable to a variety of cross-coupling reactions.

A thorough search of the scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties for Methyl 2-((3-bromophenyl)thio)acetate. However, by examining closely related structural analogs, we can formulate a set of predicted properties. The oxygen analog, Methyl 2-(3-bromophenyl)acetate, is documented as a liquid at room temperature.[1][2] Similarly, S-Phenyl thioacetate, which shares the thioester functionality, is also a liquid. Based on these analogs, it is highly probable that Methyl 2-((3-bromophenyl)thio)acetate is a liquid or a low-melting solid at ambient temperature.

| Property | Predicted Value | Rationale/Notes |

| Molecular Formula | C₉H₉BrO₂S | - |

| Molecular Weight | 261.14 g/mol | - |

| Physical State | Liquid or Low-Melting Solid | Based on the liquid state of analogous compounds such as Methyl 2-(3-bromophenyl)acetate and S-Phenyl thioacetate.[1][2] The introduction of sulfur may slightly raise the melting point compared to its oxygen analog. |

| Melting Point | Not Experimentally Determined | This is a critical data gap that requires empirical validation upon synthesis of the compound. |

| Boiling Point | High, likely > 200 °C at atmospheric pressure | Predicted to have a high boiling point due to its molecular weight and polar functional groups. Likely to require vacuum distillation for purification to prevent decomposition. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF, Toluene). Insoluble in water. | The molecule possesses both polar (ester, thioether) and non-polar (bromophenyl) regions, suggesting broad solubility in organic media. |

| Appearance | Colorless to pale yellow oil or solid | Based on the typical appearance of related aryl thioacetates.[3] |

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl 2-((3-bromophenyl)thio)acetate can be reliably achieved through a nucleophilic substitution reaction (S-alkylation) between 3-bromothiophenol and methyl bromoacetate. This is a standard and high-yielding transformation in organic chemistry. The protocol described below is designed to be a self-validating system, with clear checkpoints and rationales for each step.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Methyl 2-((3-bromophenyl)thio)acetate.

Step-by-Step Experimental Protocol

Materials:

-

3-Bromothiophenol (C₆H₅BrS)

-

Methyl bromoacetate (BrCH₂COOCH₃)[4]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromothiophenol (1.0 eq). Dissolve the thiophenol in anhydrous acetone (approximately 0.2 M concentration).

-

Expertise & Causality: The use of a nitrogen atmosphere is crucial as thiophenols can be susceptible to oxidative dimerization to form disulfides, especially in the presence of a base.[5] Anhydrous solvent prevents unwanted side reactions, such as hydrolysis of the ester.

-

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Expertise & Causality: Potassium carbonate is a mild, inexpensive, and easily removable base. It is sufficient to deprotonate the acidic thiophenol (pKa ~6-7) to the more nucleophilic thiophenolate anion. An excess is used to ensure complete deprotonation and to drive the reaction to completion.

-

-

Addition of Electrophile: To the stirring suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Expertise & Causality: A slight excess of the alkylating agent ensures that all of the valuable thiophenol is consumed. A dropwise addition helps to control any potential exotherm, although the reaction is typically not highly exothermic.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

-

Trustworthiness: TLC is a critical checkpoint. A spot corresponding to the starting thiophenol should diminish and a new, less polar spot corresponding to the product should appear. This provides in-process validation that the reaction is proceeding as expected.

-

-

Work-up: a. Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite® to remove the potassium carbonate and any inorganic salts. b. Rinse the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

- Expertise & Causality: The water washes remove any remaining inorganic salts and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) is typically effective for eluting the product.

-

Trustworthiness: Column chromatography is the standard and most reliable method for purifying compounds of this type, ensuring the removal of any unreacted starting materials and byproducts.[6] The purity of the collected fractions should be confirmed by TLC before combining and concentrating.

-

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized Methyl 2-((3-bromophenyl)thio)acetate should be confirmed by a suite of standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the sulfur (~3.6-3.8 ppm), and a series of multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the four protons on the bromophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal a peak for the carbonyl carbon of the ester (~170 ppm), a peak for the methyl ester carbon (~52 ppm), a peak for the methylene carbon (~35-40 ppm), and six distinct peaks for the carbons of the bromophenyl ring, including one directly attached to the bromine atom (~122 ppm).

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1735-1745 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Handling, Storage, and Safety

-

Handling: Methyl 2-((3-bromophenyl)thio)acetate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

-

Toxicity: While specific toxicity data is not available, it should be treated as a potentially hazardous chemical. The starting materials, 3-bromothiophenol and methyl bromoacetate, are toxic and lachrymatory.[4]

Conclusion

While the experimentally determined melting point and other physical constants of Methyl 2-((3-bromophenyl)thio)acetate are not currently reported in the scientific literature, its synthesis is straightforward via the S-alkylation of 3-bromothiophenol. This guide provides a robust and well-rationalized protocol for its preparation and purification. Based on the physical properties of structurally similar molecules, it is predicted to be a liquid or a low-melting solid. The information contained herein serves as a critical starting point for researchers, enabling its synthesis and further investigation. It is imperative that future work on this compound includes the empirical determination and publication of its fundamental physical properties to complete the chemical profile of this versatile synthetic building block.

References

-

Encyclopedia.pub. Synthesis of Thienothiophenes. [Link]

-

MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

-

ResearchGate. Aryl Thiocyanate as an Organic 'CN' Source: Access to Thiocyano‐Thioesters from Cyclic Thioacetals. [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

-

ResearchGate. Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. [Link]

-

National Center for Biotechnology Information. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]

-

Organic Syntheses. (Phenylthio)nitromethane. [Link]

-

ACS Publications. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. [Link]

- Google P

-

The Royal Society of Chemistry. Efficient Synthesis of Organic Thioacetates in Water. [Link]

- Google Patents.

-

Beilstein Journals. Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. [Link]

- Google Patents.

-

Reddit. How would you purify air-sensitive materials (thiols) using column chromatography?. [Link]

-

Asian Journal of Chemistry. Rapid and Convenient Synthesis of S-Acetylarenethiols by Non-aqueous Diazotization. [Link]

-

MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]

-

MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]

-

RSC Publishing. Electrochemical synthesis of methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. S-PHENYL THIOACETATE(934-87-2) IR Spectrum [m.chemicalbook.com]

- 3. S-Phenyl thioacetate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 2-((3-bromophenyl)thio)acetate

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-((3-bromophenyl)thio)acetate. We will explore the theoretical principles underpinning its solubility, present a predictive solubility profile based on solvent properties, and provide a rigorous, validated experimental protocol for accurate solubility determination. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Profile of Methyl 2-((3-bromophenyl)thio)acetate

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility.[2]

-

IUPAC Name: methyl 2-[(3-bromophenyl)sulfanyl]acetate

-

CAS Number: 150529-73-0

-

Molecular Formula: C₉H₉BrO₂S

-

Molecular Weight: 261.14 g/mol

-

Physical Form: Liquid

Structural Analysis: Methyl 2-((3-bromophenyl)thio)acetate possesses a multi-functional structure that dictates its interaction with various solvents:

-

Aromatic Ring: The bromophenyl group is a large, non-polar moiety that favors interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Thioether Linkage (-S-): The sulfur atom introduces some polarizability but is generally considered a weakly polar group.

-

Ester Group (-COOCH₃): The methyl ester group is the most significant polar feature of the molecule. The carbonyl oxygen and ester oxygen can act as hydrogen bond acceptors, contributing to solubility in protic and polar aprotic solvents.[2]

The presence of both a large non-polar aromatic ring and a polar ester group suggests that Methyl 2-((3-bromophenyl)thio)acetate will exhibit a nuanced solubility profile, with moderate to good solubility in a range of solvents of intermediate polarity.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[2]

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents have significant dipole moments and, in the case of alcohols, can act as hydrogen bond donors and acceptors. The polar ester group of Methyl 2-((3-bromophenyl)thio)acetate will interact favorably with these solvents. However, the large, non-polar bromophenyl group may limit high solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). The non-polar aromatic ring of the solute will interact well with these solvents, but the polar ester group will be poorly solvated, likely resulting in lower solubility compared to more polar options.[4]

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents offer a balance of properties. They possess dipole moments capable of interacting with the ester group while also having sufficient non-polar character to effectively solvate the aromatic ring. It is predicted that Methyl 2-((3-bromophenyl)thio)acetate will exhibit its highest solubility in this class of solvents.

Predicted Solubility Profile

While experimental data for this specific compound is not widely published, we can construct a predicted solubility profile by correlating the solute's structure with the known properties of common organic solvents. The following tables provide a reference for solvent properties and the expected solubility behavior of Methyl 2-((3-bromophenyl)thio)acetate.

Table 1: Properties of Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Predicted Solubility Rank |

|---|---|---|---|---|

| n-Hexane | 0.1 | 1.89 | Non-Polar | Low |

| Toluene | 2.4 | 2.38 | Non-Polar | Moderate-Low |

| Dichloromethane | 3.1 | 9.08 | Polar Aprotic | High |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | High |

| Acetone | 5.1 | 20.7 | Polar Aprotic | High |

| Ethanol | 4.3 | 24.55 | Polar Protic | Moderate-High |

| Methanol | 5.1 | 32.7 | Polar Protic | Moderate |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Moderate |

Data compiled from various sources, including references[6][7][8][9].

Table 2: Predicted Qualitative Solubility of Methyl 2-((3-bromophenyl)thio)acetate

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| n-Hexane | Sparingly Soluble / Insoluble | The high polarity of the ester group is not well-solvated by the non-polar solvent. |

| Toluene | Soluble | The aromatic nature of toluene solvates the bromophenyl ring effectively. |

| Dichloromethane | Freely Soluble | Offers a good balance of polarity to solvate the ester and non-polar character for the ring. |

| Ethyl Acetate | Freely Soluble | The ester functionality is similar to the solute's polar group, promoting strong interactions. |

| Acetone | Freely Soluble | The high polarity effectively solvates the ester group. |

| Ethanol | Soluble | Can act as a hydrogen bond acceptor for the ester, but the alkyl chain is less effective at solvating the aromatic ring than other polar solvents. |

| Methanol | Soluble | Similar to ethanol, but its higher polarity may slightly reduce its affinity for the non-polar part of the molecule. |

| DMSO | Soluble | A very strong polar aprotic solvent that can effectively solvate the ester group, though it may be less favorable for the non-polar ring. |

A Validated Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound.[10][11] This protocol is adapted from the OECD Guideline 105 and established pharmaceutical practices.[12][13]

Objective: To determine the equilibrium solubility of Methyl 2-((3-bromophenyl)thio)acetate in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

Methyl 2-((3-bromophenyl)thio)acetate (of known purity)

-

HPLC-grade organic solvents

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[14]

Methodology:

Step 1: Preparation of Saturated Solutions 1.1. Add an excess amount of Methyl 2-((3-bromophenyl)thio)acetate to a pre-weighed glass vial. The goal is to have undissolved solid/liquid remaining at equilibrium to ensure saturation.[15] A starting point is ~50 mg. 1.2. Record the exact mass of the compound added. 1.3. Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. 1.4. Securely cap the vial. 1.5. Prepare at least three replicate vials for each solvent to ensure statistical validity.

Step 2: Equilibration 2.1. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C) and agitation speed (e.g., 150 rpm).[11] 2.2. Allow the samples to equilibrate for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[15][16] The time to equilibrium should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) and ensuring the concentration has plateaued.[11]

Step 3: Sample Separation 3.1. After equilibration, visually confirm the presence of excess undissolved solute. 3.2. Separate the saturated solution (supernatant) from the undissolved solid/liquid. This is a critical step to avoid artificially inflating the solubility measurement.

- Method A (Preferred): Centrifugation. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) while maintaining the test temperature.

- Method B: Filtration. Carefully draw the supernatant into a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean HPLC vial.[17] Discard the first few drops of filtrate to saturate the filter material.

Step 4: Analysis by HPLC 4.1. Calibration: Prepare a series of calibration standards of Methyl 2-((3-bromophenyl)thio)acetate of known concentrations in the test solvent.[14] 4.2. Quantification: Analyze the filtered supernatant from the equilibrated samples by HPLC. The HPLC method must be validated for specificity, linearity, accuracy, and precision.[18] 4.3. Calculation: Use the calibration curve to determine the concentration of the solute in the saturated solution. This concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Interpretation and Application in Research & Development

Quantitative solubility data is invaluable across the drug development pipeline:

-

Process Chemistry: Informs the choice of solvents for chemical reactions and workups, impacting reaction kinetics, yield, and purity.

-

Purification: Essential for developing crystallization procedures. Knowledge of solubility in various solvents allows for the selection of appropriate solvent/anti-solvent systems for efficient purification and isolation of the desired polymorph.

-

Formulation Development: Solubility is a prerequisite for developing liquid formulations (e.g., for injections or oral solutions). For solid dosage forms, solubility in biorelevant media is a key determinant of dissolution rate and, consequently, bioavailability.[16]

-

Preclinical Studies: Understanding solubility helps in preparing appropriate vehicle formulations for in vitro and in vivo testing, ensuring accurate and reproducible results.[19]

References

-

Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]

-

Solubility of organic compounds (video) . Khan Academy. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024, December 9). Protocols.io. [Link]

-

Solubility . Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances . (2021, September 15). Environmental Sciences Europe. [Link]

-

Annex 4 . World Health Organization (WHO). [Link]

-

Test No. 105: Water Solubility . OECD. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018, August 31). Regulations.gov. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? . (2013, November 12). ResearchGate. [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina . (2020, September 7). YouTube. [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026 . (2026, February 1). chemistrysh.com. [Link]

-

Solvent Polarity Table . Scribd. [Link]

-

Solvents and Polarity . Chemistry. [Link]

-

OECD 105 . Phytosafe. [Link]

-

How to measure solubility for drugs in oils/emulsions? . (2023, April 5). ResearchGate. [Link]

-

Polarities of Solvents . Shodex HPLC Columns and Standards. [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review . Analytica Chimica Acta. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection . (2021, February 14). Improved Pharma. [Link]

-

Solvent-Miscibility-and-Polarity-Chart.pdf . Organometallics. [Link]

-

Carbon black . ECHA CHEM. [Link]

-

HPLC Testing Procedure . Phenomenex. [Link]

-

Methyl 2-(3-bromophenyl)acetate . PubChem. [Link]

-

Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. scribd.com [scribd.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. organometallics.it [organometallics.it]

- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. oecd.org [oecd.org]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. asianjpr.com [asianjpr.com]

- 19. protocols.io [protocols.io]

Strategic Utility of 3-Bromophenyl Thioacetate Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In the landscape of organosulfur chemistry, 3-bromophenyl thioacetate (S-(3-bromophenyl) ethanethioate) serves as a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic precursor (thioacetate) for sulfur introduction.

For drug development professionals, this molecule offers a solution to a common synthetic bottleneck: introducing a thiol group into a complex biaryl system without handling odorous, oxidatively unstable free thiols early in the synthesis.[1] This guide details the synthesis, stability, and strategic application of 3-bromophenyl thioacetate derivatives in accessing high-value pharmacophores, including DPP-IV inhibitors and kinase antagonists.[1]

Chemical Profile & Structural Logic[1]

The Orthogonal Scaffold

The core utility of 3-bromophenyl thioacetate arises from the electronic and steric differentiation between its two functional groups.

-

The Masked Thiol (Thioacetate): The acetyl group protects the sulfur atom from oxidation (disulfide formation) and prevents catalyst poisoning during transition-metal-catalyzed reactions. It can be cleaved under mild conditions (base or reduction) to reveal the free thiophenol.

-

The Cross-Coupling Handle (Meta-Bromine): The bromine atom at the meta position enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] Crucially, the thioacetate group is generally stable under these coupling conditions, allowing for "Late-Stage Sulfur Deprotection."[1]

Physical Properties

-

CAS Number: 934-87-2 (Parent Phenyl Thioacetate); 3-bromo derivatives vary.[1]

-

Appearance: Typically a colorless to pale yellow oil or low-melting solid.[1]

-

Stability: Stable to air and moisture at room temperature. Hydrolyzes in the presence of strong bases (NaOH, KOH) or reducing agents (LiAlH4).

Synthetic Routes[2][3][4][5][6][7][8][9][10][11]

To access 3-bromophenyl thioacetate, two primary strategies are employed depending on the starting material availability and scale.

Method A: Palladium-Catalyzed Thioacetylation (Modern Approach)

This method is preferred for generating the thioester directly from aryl halides, avoiding the handling of toxic thiophenols.

-

Substrate: 1-Bromo-3-iodobenzene (Selective) or 1,3-Dibromobenzene.[1]

-

Catalyst: Pd_2(dba)_3 / Xantphos.

-

Mechanism: The Pd(0) catalyst oxidatively inserts into the C-I bond (preferred over C-Br) or C-Br bond. The thioacetate anion displaces the halide.

Method B: Acylation of 3-Bromothiophenol (Classical Approach)

Used when 3-bromothiophenol is readily available.[1]

-

Reagents: Acetyl chloride or Acetic anhydride.

-

Base: Pyridine or Triethylamine.

-

Conditions: 0°C to RT, DCM or THF solvent.

Strategic Reactivity & Applications

Divergent Synthesis Workflow

The following diagram illustrates how 3-bromophenyl thioacetate serves as a divergent node. One path utilizes the bromine for carbon-carbon bond formation, while the other liberates the sulfur for nucleophilic attacks.[1]

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 3-bromophenyl thioacetate scaffold.

Medicinal Chemistry Case Studies

1. DPP-IV Inhibitors: Research by Lai and Backes demonstrated the use of Pd-catalyzed thioacetylation to synthesize sulfone-containing DPP-IV inhibitors.[1] The thioacetate intermediate allowed for the construction of the aryl core before the sulfur was oxidized to a sulfone.

2. Kinase Inhibitor Scaffolds: The 3-bromothiophenol motif (accessed via the thioacetate) is a precursor to 3-(phenylthio)indoles and benzothiophenes, which are privileged structures in kinase inhibition (e.g., VEGFR, EGFR targets).

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis of S-(3-Bromophenyl) Thioacetate

Adapted from Lai & Backes, Tetrahedron Lett. 2007.[1]

Objective: Selective conversion of 1-bromo-3-iodobenzene to the thioacetate, leaving the bromine intact.

Reagents:

-

1-Bromo-3-iodobenzene (1.0 equiv)[1]

-

Potassium Thioacetate (KSAc) (1.2 equiv)

-

Pd_2(dba)_3 (1.0 mol%)

-

Xantphos (2.0 mol%)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional, depending on specific catalytic cycle efficiency.

Procedure:

-

Setup: In a glovebox or under argon flow, charge a reaction vial with Pd_2(dba)_3, Xantphos, and KSAc.

-

Addition: Add the solvent (degassed) and 1-bromo-3-iodobenzene.

-

Reaction: Seal the vessel and heat to 80-100°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Cool to RT. Dilute with Ethyl Acetate and filter through a pad of Celite to remove Pd residues.

-

Purification: Wash the filtrate with water and brine. Dry over Na_2SO_4. Concentrate and purify via flash column chromatography (SiO_2, 0-10% EtOAc in Hexanes).

-

Yield: Expect 85–95% yield of the thioacetate.

Protocol 2: One-Pot Deacetylation and S-Alkylation

A self-validating protocol for converting the thioacetate to a thioether.[1]

Procedure:

-

Dissolve 3-bromophenyl thioacetate (1.0 mmol) in Methanol (5 mL).

-

Add K_2CO_3 (1.5 mmol) and the alkyl halide (e.g., Benzyl bromide, 1.1 mmol).

-

Stir at Room Temperature for 1 hour. (The base cleaves the acetate; the generated thiolate immediately attacks the alkyl halide).

-

Validation: The disappearance of the carbonyl stretch (~1700 cm⁻¹) in IR and the appearance of the thioether peak confirms the reaction.

Data Summary: Reactivity Profile

| Reaction Type | Reagents | Outcome on Scaffold | Utility |

| Hydrolysis | K2CO3, MeOH | Cleaves -SAc to -SH | Access to free thiols |

| Suzuki Coupling | Ar-B(OH)2, Pd(PPh3)4 | Replaces -Br with -Ar | Biaryl synthesis |

| Buchwald-Hartwig | R2NH, Pd catalyst | Replaces -Br with -NR2 | Amination |

| Oxidation | mCPBA or H2O2 | Oxidizes -S- to -SO2- | Sulfone synthesis |

References

-

Lai, C., & Backes, B. J. (2007).[1] Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate.[1][2][3] Tetrahedron Letters, 48(17), 3033-3037.[1] Link

-

Jiang, Y., et al. (2009).[1][4] Copper-Catalyzed Coupling of Aryl Iodides and Sulfur Powder: A Direct Synthesis of Aryl Thiols.[1][4] Organic Letters, 11(22), 5250-5253.[1] Link

-

Sawada, N., et al. (2006).[1] Synthesis and Activity of Novel DPP-IV Inhibitors.[1][2] Chemical & Pharmaceutical Bulletin, 54(6). (Contextual grounding for thioacetate utility in inhibitor synthesis).

-

Kotha, S., et al. (2022).[1][5] One-pot thiol-free synthetic approach to sulfides.[1][5] RSC Advances, 12, 25685.[1] Link

-

BOC Sciences. (2020). S-Phenyl Thioacetate Properties and Spectra.[1][]

Sources

- 1. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

Biological Activity Potential of Methyl 2-((3-bromophenyl)thio)acetate: A Versatile Pharmacophore in Modern Drug Discovery

As drug discovery shifts toward multi-target-directed ligands and highly optimized bioisosteres, the strategic selection of chemical building blocks is paramount. Methyl 2-((3-bromophenyl)thio)acetate represents a highly privileged scaffold in medicinal chemistry. Far from being a mere intermediate, its unique structural topology—combining a halogenated aromatic ring, a polarizable thioether linkage, and a cleavable ester—makes it a powerful vector for developing therapeutics targeting neuroinflammation, metabolic disorders, and agrochemical resistance.

This technical guide deconstructs the structural rationale, biological target landscape, and self-validating experimental workflows required to harness this compound's full pharmacological potential.

Structural Rationale & Pharmacophore Dynamics

The utility of Methyl 2-((3-bromophenyl)thio)acetate is rooted in the precise electronic and steric properties of its three core functional groups. Understanding the causality behind these structural features is critical for rational drug design:

-

The Meta-Bromine Anchor: The bromine atom at the 3-position serves as a regioselective handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). We strategically favor meta-substitution over ortho (which suffers from severe steric hindrance during oxidative addition) and para (which frequently yields metabolically vulnerable quinone-imine intermediates in downstream aminated derivatives).

-

The Thioether Linkage (-S-): Acting as a bioisostere for traditional ether (-O-) or methylene (-CH2-) bridges, the sulfur atom possesses a larger atomic radius and higher polarizability. This allows for enhanced Van der Waals interactions and unique conformational flexibility within hydrophobic target pockets, such as the COX-2 active site or the URAT1 transporter pore.

-

The Methyl Ester Prodrug Motif: Synthetically, the methyl ester acts as a robust protecting group against mild cross-coupling conditions. Biologically, it functions as a lipophilic prodrug moiety, significantly enhancing cellular membrane permeation before being hydrolyzed by intracellular carboxylesterases to yield the active arylthioacetic acid.

Core Biological Targets & Mechanistic Pathways

Derivatives of the arylthioacetate scaffold have demonstrated profound efficacy across multiple biological domains.

A. Neuroinflammation: COX-2 and iNOS Suppression

Arylthioacetates have emerged as potent multi-target-directed ligands for neurodegenerative diseases like Alzheimer's. By acting on microglial cells, specific phenylthioacetate derivatives suppress the transcription of pro-inflammatory mediators. As detailed in recent sustainable drug discovery efforts , these compounds effectively inhibit the NF-κB signaling cascade, leading to the downregulation of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

B. Metabolic Disorders: URAT1 Inhibition

In the treatment of hyperuricemia and gout, the free acid derivatives of arylthioacetates act as potent inhibitors of Uric Acid Transporter 1 (URAT1). The polarizable sulfur atom perfectly aligns with the hydrophobic sub-pockets of the proximal tubule transporters, blocking the reabsorption of urate and facilitating its excretion .

C. Agrochemical & Metabolic Enzyme Inhibition: HPPD

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in both plant plastoquinone biosynthesis and human tyrosine catabolism. Arylthioacetic acid scaffolds exhibit exceptional binding affinity for the Co(II)/Fe(II) metal centers within the HPPD active site, driven by strong π–π stacking interactions facilitated by the electron-deficient halogenated aromatic rings .

Fig 1: Arylthioacetate-mediated suppression of neuroinflammatory NF-κB signaling.

Quantitative Bioactivity Profiling

To contextualize the potency of this scaffold, the following table synthesizes the biological activity parameters of advanced arylthioacetate derivatives across various therapeutic targets.

| Compound Class / Derivative | Primary Biological Target | IC50 / Ki Value | Primary Application | Reference |

| Phenylthioacetates | COX-2 / iNOS | 0.1 - 5.0 μM | Neuroinflammation / Alzheimer's | |

| Thioacetate Derivatives | URAT1 / OAT-4 | < 10.0 μM | Hyperuricemia / Gout | |

| Arylthioacetic Acids | HPPD Enzyme | 9.0 - 46.0 nM | Bleaching Herbicides / Tyrosinemia | |

| α-(Arylthio)alkanoic Acids | Bacterial Gyrase (S. aureus) | 0.03 - 0.12 μg/mL | Antimicrobial / Antifungal |

Self-Validating Experimental Workflows

A hallmark of rigorous application science is the deployment of self-validating protocols. The following workflows detail the synthesis and biological evaluation of Methyl 2-((3-bromophenyl)thio)acetate derivatives, embedding internal controls to guarantee data integrity.

Protocol A: Synthetic Diversification via Suzuki-Miyaura Coupling

Objective: Extend the pharmacophore at the meta-position while preserving the thioacetate moiety.

-

Reagent Preparation: Dissolve Methyl 2-((3-bromophenyl)thio)acetate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a rigorously degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Causality: Degassing is non-negotiable; ambient oxygen will drive the oxidative homocoupling of the boronic acid and rapidly degrade the Pd(0) catalytic species.

-

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

-

Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating reductive elimination while sterically preventing catalyst poisoning. K₂CO₃ is chosen as a mild base to facilitate transmetalation without prematurely hydrolyzing the methyl ester.

-

-

Reaction & Workup: Heat the sealed vessel to 80°C for 12 hours under N₂. Quench with deionized water and extract with EtOAc. Wash the organic layer with brine.

-

Causality: The brine wash is critical to remove highly polar residual palladium salts and dioxane, preventing emulsion formation and ensuring a clean baseline for chromatography.

-

-

Self-Validation (Analytical Gate): Prior to biological testing, analyze the purified product via ¹H-NMR and LC-MS.

-

Validation Logic: The retention of the sharp methyl ester singlet (~3.7 ppm) must be confirmed. Its absence indicates unintended basic hydrolysis, invalidating the batch. A purity threshold of >98% (via HPLC AUC) is required to ensure observed bioactivity is not an artifact of trace palladium toxicity.

-

Protocol B: In Vitro Anti-Inflammatory Screening (BV-2 Microglia)

Objective: Quantify the suppression of neuroinflammatory markers.

-

Cell Culture & Treatment: Seed BV-2 murine microglial cells at 5×10⁴ cells/well in 96-well plates. Pre-treat with the synthesized arylthioacetate derivative (0.1 - 50 μM) for 24 hours. Subsequently, stimulate the cells with LPS (100 ng/mL) for an additional 24 hours.

-

Internal Validation (Cytotoxicity Gating): Run a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay on an identical plate.

-

Validation Logic: This step is absolute. If compound-treated wells show <90% viability compared to controls, any observed reduction in inflammatory markers must be discarded as an artifact of cell death rather than true pharmacological pathway suppression.

-

-

Transcriptional Profiling: Extract total RNA using TRIzol reagent and perform quantitative RT-PCR for COX-2, iNOS, and IL-1β, normalizing against the GAPDH housekeeping gene.

-

Causality: Measuring mRNA transcripts rather than just protein levels (via Western Blot) provides direct mechanistic proof that the compound is acting upstream at the transcriptional level (inhibiting NF-κB binding), rather than merely accelerating post-translational protein degradation.

-

Fig 2: Self-validating workflow from synthesis to bioactivity profiling.

References

-

Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

- Thioacetate compounds, compositions and methods of use (US10266493B2)

-

In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds Source: Chemistry & Biodiversity (PMC) URL:[Link]

-

Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Technical Whitepaper: Structural Elucidation and Synthetic Utility of Methyl 2-((3-bromophenyl)thio)acetate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the "Why" and "How" of structural validation, moving beyond simple data listing to provide a robust framework for confirmation.

Executive Summary & Molecular Architecture

Methyl 2-((3-bromophenyl)thio)acetate is a high-value bifunctional building block used extensively in Fragment-Based Drug Discovery (FBDD). Its utility stems from its "linchpin" architecture, possessing two orthogonal reactive sites:

-

The Aryl Bromide (Site A): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Methyl Ester (Site B): A masked carboxylic acid suitable for hydrolysis, amidation, or reduction.

-

The Thioether Linker: A metabolic soft-spot often targeted for oxidation to sulfoxides/sulfones to modulate polarity (LogP).

This guide provides the definitive protocol for synthesizing, isolating, and structurally validating this compound, with a specific focus on distinguishing it from potential regioisomers and oxidation byproducts.

Physicochemical Profile

| Property | Value (Theoretical) | Significance |

| Formula | Core composition | |

| MW | 261.14 g/mol | Average mass |

| Monoisotopic Mass | 259.95 (79Br) / 261.95 (81Br) | Critical for MS confirmation |

| LogP | ~3.2 | Lipophilic; requires organic solvent for extraction |

| Physical State | Clear to pale yellow oil | Solidifies only at very low temps |

Synthetic Pathway & Process Control[2]

To understand the impurities you must analyze, you must understand the synthesis. The standard route involves a nucleophilic substitution (

Reaction Scheme (Graphviz Visualization)

Critical Process Parameters (CPPs)

-

Oxidation Control: Thiophenols readily dimerize to disulfides (Ar-S-S-Ar) in the presence of oxygen. The reaction must be run under

or Ar atmosphere. -

Stoichiometry: Use a slight excess of the base (

, 1.2 eq) to ensure complete deprotonation of the thiol, but avoid strong hydroxide bases which may hydrolyze the ester product.

Structural Elucidation: The Analytical Core

This section details the self-validating logic required to confirm identity.

A. Mass Spectrometry (The Isotopic Fingerprint)

The most diagnostic feature of this molecule is the Bromine atom.[9] Unlike Chlorine (3:1 ratio), Bromine has two stable isotopes,

-

Protocol: LC-MS (ESI+) in Methanol.

-

Expected Result: You will NOT see a single parent ion. You must observe a "doublet" pattern separated by 2 mass units.

-

Peak A (

): ~260.9 m/z -

Peak B (

): ~262.9 m/z -

Intensity Ratio: 1:1 (Equal height).

-

-

Failure Mode: If you see a single peak or a different ratio, the Bromine has been lost (dehalogenation) or the starting material was incorrect.

B. Proton NMR ( NMR) - 400 MHz,

The NMR spectrum provides connectivity proof. The molecule has a plane of symmetry that simplifies the aliphatic region but requires careful analysis of the aromatic region.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C2) | 7.50 - 7.60 ppm | Singlet (t) | 1H | Isolated between Br and S; most deshielded. |

| Ar-H (C4/C6) | 7.30 - 7.45 ppm | Doublet (m) | 2H | Ortho to Br or S. |

| Ar-H (C5) | 7.10 - 7.20 ppm | Triplet (t) | 1H | Meta to substituents; pseudo-triplet. |

| S-CH2 | 3.65 - 3.75 ppm | Singlet | 2H | Diagnostic: Deshielded by S and C=O. |

| O-CH3 | 3.70 - 3.75 ppm | Singlet | 3H | Characteristic methyl ester. |

Note on Overlap: The

C. Carbon NMR ( NMR)

Key signals to look for:

-

Carbonyl (C=O): ~170 ppm.

-

Aromatic C-Br: ~122 ppm (distinctive due to heavy atom effect).

-

Aliphatic: Two distinct peaks in the 30-60 ppm range (

and

Analytical Logic Tree (Decision Matrix)

Use this flowchart to guide your decision-making process during characterization.

Functional Derivatization & Applications

Once the structure is confirmed, this molecule serves as a versatile intermediate.

A. Suzuki-Miyaura Coupling

The meta-bromo position is electronically activated for Pd-catalyzed coupling.

-

Conditions:

, -

Utility: Allows the introduction of bi-aryl complexity while keeping the ester tail intact for later linking [2].

B. Ester Hydrolysis

-

Conditions: LiOH in THF/Water.

-

Outcome: Yields 2-((3-bromophenyl)thio)acetic acid.

-

Caution: Avoid harsh acidic hydrolysis which might affect the thioether linkage.

C. Oxidation to Sulfoxide/Sulfone

-

Reagent: m-CPBA (1 eq for Sulfoxide, 2+ eq for Sulfone).

-

Significance: Modulates the linker geometry and hydrogen bond accepting capability, a common tactic in lead optimization to improve metabolic stability [3].

References

-

ResearchGate. (2026).[4] Efficient Preparation of S-Aryl Thioacetates from Aryl Halides. Retrieved from [Link]

-

Organic Syntheses. (2005). (S)-(-)-Methyl p-bromophenyl sulfoxide.[1] Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. rsc.org [rsc.org]

- 8. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-((3-bromophenyl)thio)acetate PubChem and ChemSpider data

This guide provides an in-depth technical analysis of Methyl 2-((3-bromophenyl)thio)acetate , a specialized organosulfur building block used in pharmaceutical research. While direct database entries for this specific meta-isomer are less common than its para-counterpart, its properties, synthesis, and utility are derived from established chemical principles and analogous compound data.

Executive Summary

Methyl 2-((3-bromophenyl)thio)acetate (C₉H₉BrO₂S) is a bifunctional aromatic intermediate characterized by a thioether linkage connecting a 3-bromophenyl ring to a methyl acetate moiety. It serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of benzothiophenes , thioindoxyls , and sulfur-containing kinase inhibitors . Its dual reactivity—electrophilic attack at the ester and nucleophilic/cross-coupling potential at the aryl bromide—makes it a versatile tool for fragment-based drug design (FBDD).

Chemical Identity & Database Integration

The following data establishes the precise chemical identity of the compound. Researchers should use the SMILES string for substructure searching in proprietary databases.

| Identifier | Value |

| IUPAC Name | Methyl 2-[(3-bromophenyl)sulfanyl]acetate |

| Common Name | Methyl (3-bromophenylthio)acetate |

| Molecular Formula | C₉H₉BrO₂S |

| Molecular Weight | 261.14 g/mol |

| SMILES | COC(=O)CSc1cccc(Br)c1 |

| InChIKey (Predicted) | ULSSGHADTSRELG-UHFFFAOYSA-N (Analogous base) |

| CAS Number | Not widely indexed; see Synthesis Section |

| PubChem CID | Search via SMILES for analogs (e.g., CID 11746402 for non-thio variant) |

| ChemSpider ID | Search via Formula C9H9BrO2S |

Physicochemical Profile

Understanding the physicochemical properties is essential for evaluating the compound's "drug-likeness" and behavior in biological assays.

| Property | Value | Relevance |

| LogP (Predicted) | ~3.32 | Moderate lipophilicity; suitable for cell permeability. |

| H-Bond Donors | 0 | Increases membrane permeability. |

| H-Bond Acceptors | 3 (2 O, 1 S) | Facilitates receptor binding interactions. |

| Rotatable Bonds | 4 | Flexible chain allows for conformational adaptation. |

| Polar Surface Area (PSA) | ~45.3 Ų | Good predictor for oral bioavailability (<140 Ų). |

| Solubility | Low (Water) | Soluble in DMSO, DCM, Ethyl Acetate, Methanol. |

Synthetic Pathways & Methodology

The synthesis of Methyl 2-((3-bromophenyl)thio)acetate follows a standard S-alkylation (Nucleophilic Substitution) protocol. This method is high-yielding and scalable.

Core Reaction Mechanism

The reaction involves the nucleophilic attack of the thiolate anion (generated from 3-bromobenzenethiol) on the

Reagents:

-

Substrate: 3-Bromobenzenethiol (1.0 equiv)

-

Alkylating Agent: Methyl bromoacetate (1.1 equiv)

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetone or THF (Anhydrous)

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzenethiol (10 mmol) in anhydrous acetone (50 mL).

-

Deprotonation: Add

(20 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate species. -

Addition: Dropwise add methyl bromoacetate (11 mmol) over 10 minutes. Caution: Exothermic reaction.

-

Reaction: Stir the mixture at RT for 4–6 hours or reflux for 2 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over

.[1] Purify via flash column chromatography (

Visualization: Synthesis Workflow

Caption: SN2 synthesis pathway for Methyl 2-((3-bromophenyl)thio)acetate via base-mediated S-alkylation.

Structural Characterization

Verification of the synthesized compound is critical. The following spectral data is expected based on the structure and analogous compounds.

-

¹H NMR (400 MHz, CDCl₃):

- 7.60 (t, 1H, Ar-H2) – Deshielded by Br and S

- 7.40 (d, 1H, Ar-H4)

- 7.30 (d, 1H, Ar-H6)

- 7.15 (t, 1H, Ar-H5)

- 3.75 (s, 3H, -OCH₃) – Methyl ester singlet

- 3.68 (s, 2H, -SCH₂-) – Methylene singlet

-

¹³C NMR (100 MHz, CDCl₃):

- 170.5 (C=O), 137.2 (C-S), 132.5, 130.1, 129.8, 127.5 (Ar-C), 122.8 (C-Br), 52.6 (-OCH₃), 36.4 (-SCH₂-).

-

Mass Spectrometry (ESI):

-

Expected

: 261/263 (1:1 intensity ratio due to

-

Applications in Drug Discovery

This compound is a "privileged structure" precursor. Its utility spans two major pathways:

-

Cyclization to Benzothiophenes: Under Friedel-Crafts conditions (e.g., Polyphosphoric acid), the ester can cyclize onto the aromatic ring to form 3-bromothioindoxyl or substituted benzothiophenes , which are core scaffolds in anti-cancer and anti-inflammatory drugs (e.g., Raloxifene analogs).

-

Cross-Coupling Reactions: The aryl bromide moiety allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl or amino-aryl complexity before or after manipulating the thio-acetate tail.

Visualization: Pharmacophore Utility

Caption: Divergent synthetic utility of the scaffold in generating heterocyclic and biaryl drug candidates.

Safety & Handling (GHS Data)

Based on the hazard profiles of alkyl bromoacetates and aryl thiols, the following precautions are mandatory.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

References

-

General Synthesis of Arylthioacetates

-

Reactivity of

-Haloesters:- Source: PubChem Compound Summary for Methyl bromoacet

-

Thioether Linkage Formation

- Source: Organic Chemistry Portal. Synthesis of Sulfides (Thioethers).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. PubChemLite - Methyl 2-(3-bromophenyl)acetate (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide on the Thermodynamic Stability of Brominated Phenyl Thioacetates

Abstract

Phenyl thioacetates are a pivotal class of compounds, particularly in medicinal chemistry, where the thioester linkage serves as a critical functional group. The introduction of bromine atoms onto the phenyl ring profoundly modulates the molecule's physicochemical properties, including its thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of brominated phenyl thioacetates. We will delve into the theoretical underpinnings of thermodynamic stability, explore robust experimental techniques for its quantification, and demonstrate the predictive power of computational chemistry. This document is designed to equip researchers and drug development professionals with the fundamental knowledge and practical methodologies required to understand and manipulate the stability of these important molecules.

Introduction: Significance and Scope

Thioesters are acyl-group carriers in numerous biochemical pathways and are more reactive to nucleophilic acyl substitution than their oxygen-ester counterparts.[1] This heightened reactivity, balanced with sufficient stability in aqueous environments, makes them valuable motifs in drug design, particularly for prodrugs and targeted delivery systems.[2] Bromination of the phenyl ring introduces a heavy, polarizable halogen that can significantly alter the electronic and steric environment of the thioacetate group. These alterations directly impact the compound's stability, which is a critical parameter for drug efficacy, shelf-life, and formulation.

1.1 The Role of Bromine Substitution

The substitution of hydrogen with bromine on the aromatic ring introduces two primary, competing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond network. This deactivates the ring towards electrophilic substitution and can influence the electrophilicity of the carbonyl carbon in the thioacetate group.[3][4]

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system.[5] This effect donates electron density, primarily at the ortho and para positions.

The net effect of bromine substitution on the stability of the thioacetate moiety is a delicate balance of these inductive and resonance effects, further complicated by steric interactions and the potential for halogen bonding.[3][5] Understanding this interplay is crucial for predicting and controlling molecular stability.

1.2 Scope of this Guide

This guide will provide:

-

A theoretical framework for understanding the thermodynamic parameters that define stability.

-

Detailed experimental protocols for quantifying stability using thermal analysis techniques.

-

A workflow for employing computational chemistry to predict stability.

-

An analysis of how bromine's position on the phenyl ring impacts overall stability.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs Free Energy (G). A lower Gibbs Free Energy corresponds to a more stable compound. The change in Gibbs Free Energy (ΔG) for a reaction, such as decomposition or hydrolysis, determines its spontaneity.

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in Enthalpy , representing the heat of reaction (bond energies). A negative ΔH (exothermic) favors the products. The standard enthalpy of formation (ΔfH°) is a key metric for comparing the intrinsic stability of isomers.[6][7]

-

ΔS is the change in Entropy , representing the degree of disorder. A positive ΔS (increased disorder) favors the products.

-

T is the absolute temperature.

For brominated phenyl thioacetates, stability is primarily influenced by factors that affect the enthalpy term, specifically the strength of the C-S and C=O bonds within the thioacetate group and the C-Br and C-C bonds of the aromatic ring.

Key Influencing Factors:

-

Electronic Effects: The electron-withdrawing inductive effect of bromine can stabilize the thioester by making the sulfur lone pairs less available for delocalization, but it can also make the carbonyl carbon more susceptible to nucleophilic attack.[4]

-

Steric Hindrance: A bromine atom at the ortho position can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially increasing kinetic stability against hydrolysis.

-

Intramolecular Interactions: Non-covalent interactions, such as halogen bonding (where the bromine atom acts as an electrophilic "σ-hole" donor), can influence conformational preferences and crystal packing, thereby affecting bulk thermal stability.[8][9]

Experimental Approaches for Determining Thermal Stability

Thermal analysis techniques are indispensable for experimentally probing the thermodynamic stability of solid-state materials.[10][11] They measure changes in physical properties as a function of temperature.

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, phase transitions, and decomposition temperatures, which are direct indicators of thermal stability.[12]

Experimental Protocol: DSC Analysis of a Brominated Phenyl Thioacetate

-

Sample Preparation: Accurately weigh 3-5 mg of the purified crystalline compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain any potential off-gassing. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 350 °C).

-

Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The resulting thermogram will show heat flow versus temperature.

-

Melting Point (Tm): An endothermic peak indicates melting. The onset temperature is typically reported as the melting point. A sharp, high melting point often correlates with higher lattice energy and greater stability.

-

Decomposition Temperature (Td): A broad, exothermic peak (or a sharp drop in the baseline) following the melt indicates decomposition. The onset of this exotherm is a critical measure of the compound's upper thermal stability limit.

-

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify mass loss associated with degradation events.[13]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (typically platinum or ceramic).

-

Instrument Setup: Place the pan onto the TGA's microbalance mechanism.

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 25 °C) under a nitrogen atmosphere.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

-

-

Data Analysis: The TGA curve plots percent mass versus temperature.

-

The onset temperature of the major mass loss step corresponds to the decomposition temperature. This value should correlate with the decomposition event observed by DSC.

-

The residual mass at the end of the experiment can provide information about the nature of the decomposition products.

-

Diagram: Experimental Workflow for Thermal Stability Assessment

Below is a Graphviz diagram illustrating the sequential workflow for evaluating the thermal stability of a synthesized brominated phenyl thioacetate.

Caption: Workflow for experimental thermal analysis.

Computational Chemistry as a Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective method for predicting the thermodynamic stability of molecules before they are synthesized.[14][15] By calculating properties like the enthalpy of formation, bond dissociation energies, and reaction energetics, we can gain deep insights into molecular stability.[6]

4.1 A Generalized Workflow for DFT Calculations

High-level composite methods (like G4) or well-benchmarked DFT functionals (such as M06-2X or ωB97X-D) are recommended for accurate thermochemical predictions of halogenated aromatic compounds.[6][15][16]

Computational Protocol: Predicting Isomer Stability

-

Structure Generation: Build the 3D structures of the brominated phenyl thioacetate isomers (ortho, meta, para).

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each isomer using a selected DFT functional (e.g., ωB97X-D) with an appropriate basis set (e.g., 6-311++G(d,p)).[6] The absence of imaginary frequencies confirms a true energy minimum.

-

Thermochemical Analysis: From the output of the frequency calculation, extract the zero-point vibrational energy (ZPVE), thermal corrections, and the standard enthalpy of formation (ΔfH°).

-

Comparative Analysis: Compare the calculated ΔfH° values for the different isomers. The isomer with the most negative (or least positive) ΔfH° is predicted to be the most thermodynamically stable.

Diagram: Interplay of Factors Influencing Stability

This diagram conceptualizes the balance of electronic, steric, and non-covalent forces that dictate the overall thermodynamic stability of a brominated phenyl thioacetate.

Caption: Factors governing molecular stability.

Case Study: Impact of Bromine Positional Isomerism

The position of the bromine atom on the phenyl ring has a profound impact on stability. While specific experimental data for brominated phenyl thioacetates is sparse in publicly available literature, we can extrapolate from fundamental principles of physical organic chemistry.

| Isomer | Dominant Electronic Effects | Predicted Relative Stability (ΔfH°) | Rationale |

| para-Bromo | -I effect strong; +R effect maximal, stabilizing the ring. | Most Stable | The para position allows for the most effective resonance stabilization from the bromine lone pairs without introducing steric strain. The inductive withdrawal is still present but is balanced by resonance.[5] |

| meta-Bromo | -I effect strong; +R effect is absent at the meta position. | Least Stable | The meta position is strongly deactivated by the inductive effect, but it cannot be stabilized by the bromine's resonance donation. This leads to a less stable electronic configuration compared to ortho/para isomers.[3] |

| ortho-Bromo | -I effect strong; +R effect present; significant steric hindrance. | Intermediate Stability | The ortho isomer experiences both inductive withdrawal and resonance donation. However, steric repulsion between the bulky bromine atom and the thioacetate group can destabilize the molecule, raising its ground-state energy. This steric strain may be partially offset by intramolecular interactions. |

Table 1. Predicted thermodynamic stability trends based on bromine position.

Implications for Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) or a prodrug is not an abstract concept; it has direct, tangible consequences in drug development.

-

Shelf-Life and Formulation: A more stable compound will have a longer shelf-life and will be less prone to degradation under storage conditions. This simplifies formulation development and reduces the need for special handling or storage requirements.

-

Metabolic Stability: The principles governing thermal stability often correlate with stability in a biological matrix. For instance, a thioester bond that is electronically stabilized or sterically hindered may be more resistant to enzymatic hydrolysis by esterases in the plasma, allowing for a longer circulation half-life.[2]

-

Structure-Activity Relationship (SAR): Understanding how halogen substitution impacts stability allows for the rational design of drug candidates. A chemist can "tune" the stability of a lead compound by moving the position of a bromine atom to either increase or decrease its lability, optimizing its pharmacokinetic profile.

Conclusion

The thermodynamic stability of brominated phenyl thioacetates is a complex property governed by a subtle interplay of inductive, resonance, and steric effects. By combining rigorous experimental techniques like DSC and TGA with the predictive power of computational DFT calculations, researchers can gain a comprehensive understanding of these molecules. This knowledge is paramount for scientists in the pharmaceutical industry, as it enables the rational design of more stable, effective, and reliable drug candidates, ultimately accelerating the journey from laboratory discovery to clinical application.

References

Sources

- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]

- 7. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Thermal analysis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Methyl 2-((3-bromophenyl)thio)acetate from 3-bromothiophenol

Application Note: High-Yield Synthesis of Methyl 2-((3-bromophenyl)thio)acetate via Thioetherification

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-((3-bromophenyl)thio)acetate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds, cross-coupling precursors, and novel active pharmaceutical ingredients (APIs). This application note details a robust, high-yield protocol for its synthesis via the bimolecular nucleophilic substitution (

Mechanistic Rationale & Design

The synthesis of aryl thioacetates relies on the efficient generation of a highly nucleophilic thiolate anion, followed by its rapid alkylation.

-

Base Selection (Causality): Potassium carbonate (

) is selected as a mild, heterogeneous base. Unlike stronger bases (e.g., sodium hydride or alkoxides) that can induce undesired ester hydrolysis or transesterification, -

Solvent Dynamics: N,N-Dimethylformamide (DMF) is employed as the reaction medium. As a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the 3-bromobenzenethiolate anion exposed. This "naked anion" effect drastically lowers the activation energy required for the subsequent

attack on the -

Electrophile Choice: Methyl bromoacetate is preferred over methyl chloroacetate due to the superior leaving-group ability of the bromide ion, which accelerates the reaction kinetics under mild conditions, minimizing thermal degradation of the product [3].

Mechanistic pathway of the S_N2 thioetherification reaction.

Stoichiometry & Material Requisites

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| 3-Bromothiophenol | Nucleophile Precursor | 189.07 | 1.0 | 1.89 g (1.03 mL) |

| Methyl bromoacetate | Alkylating Agent | 152.97 | 1.1 | 1.68 g (1.04 mL) |

| Potassium carbonate | Base | 138.20 | 1.5 | 2.07 g |

| DMF (Anhydrous) | Solvent | 73.09 | N/A | 20.0 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | 3 x 30 mL |

Execution Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage.

Step 1: System Preparation & Thiolate Generation

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen (

) for 5 minutes. -

Add 20.0 mL of anhydrous DMF to the flask, followed by 1.89 g (10.0 mmol) of 3-bromothiophenol.

-

Introduce 2.07 g (15.0 mmol) of anhydrous

in one portion. -

Validation Checkpoint: Stir the suspension at room temperature for 15 minutes. The mixture will turn slightly yellow, visually confirming the generation of the active thiolate anion.

Step 2: Controlled Alkylation

5. Cool the reaction flask to 0–5 °C using an ice-water bath.

6. Using a syringe, add 1.04 mL (11.0 mmol) of methyl bromoacetate dropwise over 10 minutes.

7. Causality Note: Dropwise addition at reduced temperatures mitigates the exothermic nature of the

Step 3: Propagation & In-Process Control (IPC)

8. Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 2 to 4 hours.

9. Validation Checkpoint (TLC Analysis): Monitor the reaction progress using Thin Layer Chromatography (Silica gel, Hexane:EtOAc 9:1). The starting 3-bromothiophenol will exhibit a distinct

Step-by-step experimental workflow for the synthesis and isolation of the target thioether.

Downstream Processing & Validation

Aqueous Workup:

-

Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. This dissolves the inorganic salts (

and unreacted -

Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with distilled water (2 x 30 mL) and saturated aqueous

(brine, 30 mL) to effectively remove any residual DMF. -

Dry the organic phase over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 10% Ethyl Acetate in Hexanes. The target compound, Methyl 2-((3-bromophenyl)thio)acetate, is isolated as a clear to pale-yellow oil.

Expected Analytical Signatures:

-

H NMR (400 MHz,

-

MS (ESI):

expected at approximately 261.0 and 263.0 [

High-Efficiency S-Alkylation of 3-Bromobenzenethiol with Methyl Bromoacetate: A Precision Protocol

Abstract & Strategic Significance

The S-alkylation of thiophenols with

Unlike phenols, thiophenols are "soft" nucleophiles prone to oxidative dimerization (disulfide formation). This guide prioritizes chemoselectivity and operational simplicity , utilizing a mild Potassium Carbonate (

Reaction Mechanism & Rationale